molecular formula C17H32N2O2 B12669360 1-Tetradecylimidazolidine-2,4-dione CAS No. 85391-29-3

1-Tetradecylimidazolidine-2,4-dione

Cat. No.: B12669360
CAS No.: 85391-29-3
M. Wt: 296.4 g/mol
InChI Key: AESJECFMHVOYGB-UHFFFAOYSA-N
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Description

The Imidazolidine-2,4-dione Core: A Foundation in Organic Chemistry

The imidazolidine-2,4-dione ring system, also widely known as hydantoin (B18101), is a five-membered heterocyclic scaffold that has long been a subject of intensive study in organic and medicinal chemistry. mdpi.com This core structure is present in a variety of biologically active molecules, including approved pharmaceuticals. For instance, phenytoin (B1677684) and ethotoin (B1671623) are well-known antiepileptic drugs that feature the hydantoin moiety. mdpi.com The versatility of the imidazolidine-2,4-dione core stems from its multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of physicochemical and biological properties. nih.gov

The Significance of N-Substitution in Heterocyclic Chemistry

In heterocyclic chemistry, the introduction of substituents on nitrogen atoms, a process known as N-substitution, is a powerful strategy for modulating the properties of a molecule. This modification can significantly impact a compound's solubility, lipophilicity, metabolic stability, and biological activity. nih.gov The nature of the substituent, whether it is an aromatic or an aliphatic group, can fine-tune the electronic and steric characteristics of the parent heterocycle, thereby influencing its interactions with biological targets.

Rationale for Focused Investigation on 1-Tetradecylimidazolidine-2,4-dione

The specific focus on this compound is driven by the strategic incorporation of a long C14 alkyl chain (tetradecyl group) onto the imidazolidine-2,4-dione scaffold. The introduction of such a long, lipophilic chain is a known strategy to enhance the interaction of molecules with biological membranes. Studies on other classes of heterocyclic compounds, such as N-alkylimidazoles and N-alkyl betaines, have demonstrated that increasing the length of the alkyl chain can lead to a significant enhancement in antimicrobial activity. nih.govresearchgate.net This activity is often attributed to the surfactant-like properties of the molecules, which can disrupt the integrity of bacterial cell membranes. nih.gov Therefore, it is hypothesized that this compound could exhibit potent antimicrobial or other membrane-related biological activities.

A plausible synthetic route to this compound involves the N-alkylation of imidazolidine-2,4-dione. A general method for such a reaction is the treatment of imidazolidine-2,4-dione with an alkyl halide, such as 1-bromotetradecane (B124005), in the presence of a suitable base and an appropriate solvent.

A representative synthetic procedure is outlined below:

StepReactantsReagents and ConditionsProduct
1Imidazolidine-2,4-dione1-Bromotetradecane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF)This compound
2-Reaction mixture is typically heated to ensure completion of the reaction.-
3-The product is then isolated and purified using standard techniques such as extraction and chromatography.-

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on data from related N-substituted hydantoins. mdpi.com

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₃₂N₂O₂
Molecular Weight 296.45 g/mol
Appearance Likely a waxy solid at room temperature
Solubility Expected to be soluble in nonpolar organic solvents and have low solubility in water
Melting Point Predicted to be in the range of other long-chain N-alkyl hydantoins

The spectral characteristics of this compound can also be inferred from analogous compounds. mdpi.com

Spectral DataPredicted Characteristic Peaks
¹H-NMR Signals corresponding to the protons of the tetradecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups), and signals for the methylene protons of the imidazolidine-2,4-dione ring.
¹³C-NMR Resonances for the carbonyl carbons of the dione (B5365651), the methylene carbons of the heterocyclic ring, and the distinct signals of the fourteen carbons of the alkyl chain.
IR Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the dione group, and C-H stretching vibrations of the alkyl chain.

Overview of Research Dimensions and Objectives for the Compound

The primary research objective for this compound is to thoroughly characterize its chemical and physical properties and to explore its potential biological activities, particularly as an antimicrobial agent. Key research dimensions include:

Synthesis and Optimization: Developing and refining efficient synthetic protocols for the preparation of this compound and its analogues with high purity and yield.

Structural and Physicochemical Characterization: Detailed analysis of the compound's structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its key physicochemical parameters.

Biological Evaluation: Screening the compound for a range of biological activities, with a primary focus on its efficacy against a panel of pathogenic bacteria and fungi. This would involve determining its minimum inhibitory concentration (MIC) against various microorganisms. nih.gov

Mechanism of Action Studies: Investigating the underlying mechanism by which this compound exerts its biological effects, particularly its interaction with microbial cell membranes. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with varying alkyl chain lengths and other structural modifications to establish a clear relationship between the chemical structure and biological activity.

The systematic investigation of this compound holds the potential to yield a novel class of compounds with valuable applications in areas such as antimicrobial drug discovery and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85391-29-3

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-tetradecylimidazolidine-2,4-dione

InChI

InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(20)18-17(19)21/h2-15H2,1H3,(H,18,20,21)

InChI Key

AESJECFMHVOYGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CC(=O)NC1=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Tetradecylimidazolidine 2,4 Dione

Historical and Current Perspectives on Imidazolidine-2,4-dione Synthesis

The imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) scaffold, is a crucial motif in a variety of biologically active compounds, including anticonvulsants and antiarrhythmics. nih.govmdpi.comceon.rs Its synthesis has been a subject of intensive study, leading to the development of both classical and modern methodologies.

Classical and Contemporary Approaches to the Imidazolidine-2,4-dione Scaffold

The synthesis of the imidazolidine-2,4-dione core has evolved significantly over the years. Classical methods, which are still in use today, often involve one-pot multicomponent reactions. The Bucherer-Bergs reaction, for example, synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. ceon.rs Another foundational method is the Urech reaction, which utilizes the condensation of an amino acid with potassium cyanate. ceon.rs A general approach also involves the reaction of C-arylglycines with isocyanates or isothiocyanates. nih.govmdpi.com

Contemporary approaches have focused on improving efficiency, mildness of reaction conditions, and substrate scope. One modern, single-step method synthesizes highly substituted chiral hydantoins from dipeptides using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) for dual activation, avoiding harsh conditions and the need for deprotection steps. organic-chemistry.orgnih.gov Phase-transfer catalysis (PTC) has also emerged as a powerful tool, particularly for the alkylation of the hydantoin scaffold under mild conditions. acs.orgnih.gov Furthermore, microwave-assisted organic synthesis has been employed to produce 2,4,5-trisubstituted imidazoles, a related class of compounds, efficiently and often without a solvent. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches to the Imidazolidine-2,4-dione Scaffold

Method Type Starting Materials Key Features Citations
Bucherer-Bergs Reaction Classical Ketone/Aldehyde, KCN, (NH₄)₂CO₃ One-pot synthesis of 5,5-disubstituted hydantoins. ceon.rs
Urech Hydantoin Synthesis Classical Amino Acid, Potassium Cyanate Direct conversion of amino acids to hydantoins. ceon.rs
Isocyanate Condensation Classical Amino Acid, Isocyanate Forms N3-substituted hydantoins. nih.govmdpi.com
Tf₂O-Mediated Cyclization Contemporary Boc-Protected Dipeptides Single-step, mild conditions, preserves chirality. organic-chemistry.orgnih.gov
Phase-Transfer Catalysis Contemporary Hydantoin, Alkyl Halide Mild conditions, useful for subsequent alkylations. acs.orgnih.gov

Synthetic Challenges in Regioselective N-Alkylation of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione scaffold possesses two distinct nitrogen atoms available for alkylation: the N1 (amide) and N3 (imide) positions. A significant synthetic challenge lies in achieving regioselective alkylation at one of these sites. The proton on the N3 nitrogen is more acidic than the one on the N1 nitrogen. jst.go.jpnih.gov Consequently, under standard basic conditions, alkylation preferentially occurs at the N3 position. jst.go.jp The use of weak bases like potassium carbonate (K₂CO₃) typically yields the N3-monosubstituted product, while stronger bases like sodium hydride (NaH) can lead to a mixture of the N3-alkylated and N1,N3-dialkylated products. jst.go.jp

Overcoming this inherent reactivity to achieve selective N1-alkylation is a key hurdle. Several strategies have been developed to address this:

Ring Formation with N-Substituted Substrates: Building the hydantoin ring from a starting material that already contains the desired N1-substituent. jst.go.jp

Protecting Group Strategy: The N3 position can be protected with a suitable group (e.g., tert-alkyl), allowing for the subsequent alkylation of the N1 position. The protecting group is then removed to yield the N1-alkylated hydantoin. jst.go.jp

Direct N1-Alkylation: This is the most direct approach but requires carefully controlled conditions. Recent studies have shown that using specific potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) can achieve direct and selective N1-alkylation in good yields. jst.go.jpnih.gov The choice of base and solvent is critical for controlling the regioselectivity of the reaction. beilstein-journals.org

Table 2: Regioselectivity in Alkylation of Hydantoins Under Various Conditions

Base Solvent Alkylating Agent Major Product(s) Citations
K₂CO₃ DMF CH₃I N3-methylated jst.go.jp
NaH DMF CH₃I Mixture of N3-methylated and N1,N3-dimethylated jst.go.jp
tBuOK or KHMDS THF CH₃I N1-methylated jst.go.jpnih.gov
NaH THF Alkyl Bromide N1-alkylation (for specific substrates) beilstein-journals.org
CsHCO₃ Acetonitrile Alkyl Halide 4-O-alkylation (for dihydroxy-acetophenones) nih.gov

Targeted Synthesis of 1-Tetradecylimidazolidine-2,4-dione

The synthesis of the title compound, this compound, requires the regioselective introduction of a C₁₄ alkyl chain onto the N1 position of the hydantoin ring. This is best accomplished through a direct N1-alkylation procedure, building upon the methodologies developed to overcome the regioselectivity challenges discussed previously.

Direct N1-Alkylation Procedures

A direct N1-alkylation of the unsubstituted imidazolidine-2,4-dione is the most efficient route to this compound, avoiding additional protection and deprotection steps.

The selection of the appropriate alkylating agent and reaction conditions is paramount for achieving high selectivity and yield.

Alkylating Agent: The most logical choice for introducing the tetradecyl group is a tetradecyl halide. 1-Bromotetradecane (B124005) or 1-iodotetradecane would be suitable electrophiles for this Sₙ2 reaction. Iodoalkanes are generally more reactive than bromoalkanes, which could lead to shorter reaction times or lower required temperatures.

Reaction Conditions: Based on successful N1-selective alkylations of other hydantoins, a system employing a strong, non-nucleophilic potassium base in an aprotic solvent is the most promising approach. jst.go.jpnih.gov

Base: Potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) are ideal candidates. These bases are strong enough to deprotonate the N1-H and their bulky nature can influence the regioselectivity.

Solvent: Tetrahydrofuran (THF) has been shown to be an effective solvent for promoting N1-selectivity. jst.go.jpnih.gov Other aprotic solvents like N,N-dimethylformamide (DMF) are often used in alkylations but can sometimes lead to side reactions or favor N3-alkylation. researchgate.net

A proposed reaction scheme would involve treating a solution of imidazolidine-2,4-dione in anhydrous THF with a potassium base, followed by the addition of 1-bromotetradecane.

To maximize the yield and purity of this compound, several reaction parameters would need to be systematically optimized.

Base Equivalents: The stoichiometry of the base is crucial. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the base would ensure complete deprotonation of the hydantoin starting material. A large excess should be avoided to minimize potential side reactions.

Temperature: The reaction temperature can influence both the rate and selectivity. The reaction might be initiated at a low temperature (e.g., 0 °C or room temperature) and then gently heated if the conversion is slow. beilstein-journals.org The lower reactivity of a long-chain alkyl halide like 1-bromotetradecane compared to methyl iodide might necessitate longer reaction times or moderate heating (e.g., 40-50 °C). jst.go.jp

Reaction Time: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal time for quenching the reaction to maximize product formation and minimize the formation of byproducts.

Purity and Workup: After the reaction is complete, a standard aqueous workup followed by extraction with an organic solvent would be performed. Purification of the crude product would likely be achieved via column chromatography on silica (B1680970) gel to separate the desired N1-alkylated product from any unreacted starting material, N3-alkylated isomer, and N1,N3-dialkylated byproduct.

Table 3: Hypothetical Optimization Parameters for the Synthesis of this compound

Parameter Variable Rationale
Base tBuOK vs. KHMDS Compare effectiveness and selectivity for the specific substrate.
Solvent THF vs. Dioxane vs. DMF Optimize for N1-selectivity and reaction rate.
Temperature 0 °C to 50 °C Balance reaction rate with selectivity; minimize byproduct formation.
Equivalents of Alkylating Agent 1.0 to 1.5 eq. Ensure complete consumption of the starting material without excessive side reactions.
Concentration 0.1 M to 1.0 M Affects reaction kinetics and solubility of intermediates.

Cyclization Reactions Utilizing 1-Tetradecylamine or its Derivativesnih.gov

A principal strategy for the synthesis of this compound involves the use of 1-tetradecylamine as a key starting material. This long-chain primary amine can be incorporated into the heterocyclic structure through various cyclization reactions, which form the imidazolidine-2,4-dione ring.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound in a single step from three or more starting materials. These reactions are highly atom-economical and can be used to generate diverse libraries of compounds.

One of the most well-known MCRs for hydantoin synthesis is the Bucherer-Bergs reaction . kau.edu.sanih.gov In a typical setup, a carbonyl compound, an ammonium salt, and a cyanide source react to form a 5,5-disubstituted hydantoin. To synthesize a 1-substituted hydantoin such as this compound, a variation of this reaction would be employed where 1-tetradecylamine is used in place of ammonia. The reaction would proceed through the formation of an N-tetradecyl-α-aminonitrile intermediate, which then undergoes cyclization with a carbonate or carbon dioxide source to yield the desired product. The general reaction scheme is presented below:

Reactant 1Reactant 2Reactant 3Product
Aldehyde/Ketone1-TetradecylamineCyanide Source (e.g., KCN)This compound

Another powerful MCR is the Ugi reaction . nih.gov This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To adapt this for the synthesis of this compound, 1-tetradecylamine would be used as the amine component. The initial Ugi product, an α-acylamino amide, can then undergo a subsequent cyclization step to form the hydantoin ring. A plausible reaction sequence is outlined in the following table:

Component 1Component 2Component 3Component 4IntermediateProduct
Aldehyde1-TetradecylamineCarboxylic AcidIsocyanideα-(N-tetradecyl-N-acylamino)amideThis compound
Cascade and Tandem Reaction Pathways

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient approach to the synthesis of this compound. These reactions can be designed to incorporate 1-tetradecylamine or its derivatives into the final heterocyclic structure.

For instance, a tandem reaction could be initiated by the reaction of 1-tetradecylamine with an appropriate electrophile to form a urea (B33335) derivative. This intermediate can then undergo an intramolecular cyclization to form the hydantoin ring. An example would be the reaction of 1-tetradecylamine with an isocyanate to form an N,N'-disubstituted urea, which is then cyclized.

Advanced Synthetic Techniques Applicable to N-Substituted Imidazolidine-2,4-diones

Modern synthetic techniques can offer significant advantages in the synthesis of this compound, including reduced reaction times, increased yields, and milder reaction conditions.

Microwave-Assisted Synthesis Enhancementsnih.govnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can significantly enhance the rate of reactions involved in the synthesis of N-substituted imidazolidine-2,4-diones. For the synthesis of this compound, microwave heating can be applied to both the initial formation of urea intermediates and the subsequent cyclization step. The use of microwave irradiation often leads to higher yields in shorter reaction times compared to conventional heating methods. acs.org

A comparative example of conventional versus microwave-assisted synthesis for a related N-alkylation is presented below:

ReactionMethodTemperature (°C)TimeYield (%)
N-Alkylation of a hydantoin derivativeConventional Heating8012 h75
N-Alkylation of a hydantoin derivativeMicrowave Irradiation10015 min92

Catalytic Methodologies in Imidazolidine Ring Formation and Derivatizationdntb.gov.ua

The use of catalysts can provide highly efficient and selective routes to N-substituted imidazolidine-2,4-diones. Both homogeneous and heterogeneous catalysts can be employed in the key bond-forming steps.

Homogeneous catalysts, which are in the same phase as the reactants, can offer high selectivity and activity under mild reaction conditions. In the context of synthesizing this compound, homogeneous catalysts can be employed in several ways. For instance, Lewis acids can catalyze the cyclization of N-tetradecyl urea derivatives to form the hydantoin ring. Transition metal catalysts, such as those based on palladium or copper, can be used for the N-alkylation of a pre-formed imidazolidine-2,4-dione with a tetradecyl halide.

An illustrative example of a homogeneously catalyzed N-alkylation reaction is the palladium-catalyzed reaction of a hydantoin with an alkyl halide. The general conditions for such a reaction are summarized below:

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XantphosCs₂CO₃Toluene100
Heterogeneous Catalysis (e.g., Nanoparticle-Mediated Reactions)

The synthesis of the imidazolidine-2,4-dione (hydantoin) core, a precursor to this compound, has been significantly advanced by the application of heterogeneous catalysts. These catalysts, which exist in a different phase from the reactants, are prized for their ease of separation, potential for recyclability, and contribution to greener chemical processes. Nanoparticle-mediated reactions are at the forefront of this approach, offering high surface-area-to-volume ratios and unique catalytic properties.

One prominent strategy involves the Bucherer-Bergs multicomponent reaction, a cornerstone of hydantoin synthesis. pnu.ac.ir Research has demonstrated the use of various nanoparticle-based catalysts to drive this reaction under mild and efficient conditions.

Key Nanoparticle-Based Catalytic Systems:

Magnetic Nanoparticles: A notable example is the use of Fe3O4-chitosan nanoparticles as a robust, magnetically recoverable catalyst. researchgate.net In this system, a core of iron oxide (Fe3O4) is coated with a shell of chitosan, a biocompatible polymer. researchgate.netnih.gov This core-shell structure acts as an effective catalyst for the one-pot, three-component synthesis of 5-substituted hydantoins from an aldehyde, ammonium carbonate, and a cyanide source like zinc cyanide. researchgate.net The key advantage of this system is its magnetic nature, which allows the catalyst to be easily removed from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity. researchgate.net

Metal Oxide Nanoparticles: Nano-ordered zinc oxide (ZnO) has been employed as a highly efficient, heterogeneous catalyst for hydantoin synthesis, particularly under solvent-free mechanochemical ball milling conditions. pnu.ac.irpnu.ac.ir This method involves the reaction of a carbonyl compound, potassium cyanide, and ammonium carbonate. pnu.ac.ir The use of a ball mill avoids bulk solvents, and the ZnO nanoparticle catalyst facilitates the reaction at ambient temperature, leading to excellent yields in short reaction times. pnu.ac.irpnu.ac.ir

The synthesis of the target molecule, this compound, would typically proceed via the N-alkylation of a pre-formed hydantoin ring with a tetradecyl halide. While direct N1-alkylation can be challenging compared to N3-alkylation, developing selective heterogeneous catalysts for this step is an area of ongoing research interest. nih.govjst.go.jp The principles of heterogeneous catalysis used for the core hydantoin synthesis are directly applicable and offer a pathway for more sustainable production of N-alkylated derivatives.

Interactive Data Table: Comparison of Heterogeneous Catalysts for Hydantoin Synthesis

Catalyst System Catalyst Type Key Reaction Reaction Conditions Advantages
Fe3O4-Chitosan Magnetic Core-Shell Nanoparticle Bucherer-Bergs Synthesis Neat (solvent-free) High yields, short reaction times, simple magnetic recovery, reusable. researchgate.net
Nano-ordered ZnO Metal Oxide Nanoparticle Bucherer-Bergs Synthesis Mechanochemical Ball Milling (solvent-free) Good to excellent yields, ambient temperature, environmentally benign. pnu.ac.irpnu.ac.ir

Purification and Isolation Techniques for N-Alkyl Imidazolidine-2,4-diones

The isolation and purification of N-alkyl imidazolidine-2,4-diones, such as this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of technique depends on the nature of the crude product, the scale of the reaction, and the required final purity. As a stable, solid compound, several standard laboratory techniques are highly effective. researchgate.net

Common Purification and Isolation Methods:

Recrystallization: This is one of the most common and effective methods for purifying solid hydantoin derivatives. researchgate.net The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric products or compounds with very similar solubility profiles, column chromatography is the method of choice. researchgate.net The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or mixture of solvents (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. A typical eluent system for hydantoin derivatives is a mixture of n-hexane and ethyl acetate.

Extraction: Liquid-liquid extraction is a standard work-up procedure used to initially separate the product from the reaction mixture. For instance, after a reaction, the mixture might be diluted with water and extracted with an organic solvent like dichloromethane (B109758) (DCM) or toluene. nih.govacs.org In some cases, particularly with highly efficient reactions, this extractive work-up followed by evaporation of the solvent may yield a product of sufficient purity without the need for further purification steps. acs.orgnih.gov Simple acid-base extraction protocols can also be employed to purify intermediates in multi-step syntheses. nih.gov

Simple Filtration and Washing: In cases where the desired product precipitates out of the reaction mixture as a clean solid, purification can be as simple as filtering the solid, washing it with a suitable solvent (such as cold water or ethanol) to remove residual reagents, and then drying. nih.govacs.org

Interactive Data Table: Purification Techniques for N-Alkyl Imidazolidine-2,4-diones

Technique Description Typical Solvents Application Context
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Ethanol, Ethanol/Water Final purification step to obtain high-purity crystalline solid. nih.gov
Column Chromatography Separation of components based on differential adsorption on a solid stationary phase. n-Hexane/Ethyl Acetate Separation of isomers or purification of complex mixtures.
Liquid-Liquid Extraction Separation of compounds based on their relative solubilities in two different immiscible liquids. Dichloromethane (DCM), Toluene, Water Post-reaction work-up to isolate the crude product from the aqueous phase. acs.orgnih.gov
Filtration and Washing Mechanical separation of a solid from a liquid, followed by rinsing the solid. Water, Ethanol Isolation of a product that precipitates cleanly from the reaction mixture. acs.org

Reaction Mechanisms and Mechanistic Studies in the Formation of 1 Tetradecylimidazolidine 2,4 Dione

Fundamental Organic Reaction Mechanisms Relevant to Imidazolidine Synthesis

The construction of the imidazolidine-2,4-dione ring, a class of compounds commonly known as hydantoins, can be achieved through several synthetic routes. These methods, while varied, are all underpinned by core organic reaction mechanisms, primarily nucleophilic acyl substitution and condensation-cyclization reactions. ceon.rs

Nucleophilic acyl substitution is a fundamental reaction class in the synthesis of carboxylic acid derivatives, including the ureide structure of the hydantoin (B18101) ring. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of an acyl compound, leading to a substitution of the leaving group. libretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

Addition Step: The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

In the context of hydantoin synthesis, such as in the reaction of an α-amino acid derivative with an isocyanate, the amino group acts as the nucleophile. It attacks the carbonyl carbon of the isocyanate, which can be considered an acyl substitution precursor. Another example involves the Tf₂O-mediated synthesis of hydantoins from dipeptides, where the reaction proceeds through the activation of an amide, making it susceptible to intramolecular nucleophilic attack. nih.govorganic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cyclization. organic-chemistry.org

The formation of the heterocyclic hydantoin ring is a classic example of a condensation reaction followed by an intramolecular cyclization. Several named reactions describe this process, including the Bucherer-Bergs and Urech syntheses. mdpi.comsciencemadness.org

A common strategy involves the reaction of an α-amino acid or its ester with an isocyanate. This initial condensation forms an α-ureido intermediate. The subsequent intramolecular cyclization occurs when the nitrogen atom of the ureido group attacks the carbonyl carbon of the ester or carboxylic acid, displacing an alcohol or water molecule, respectively. acs.orgnih.gov This domino condensation/cyclization process is an efficient method for creating the hydantoin scaffold. nih.gov

The Bucherer-Bergs reaction provides an alternative pathway, starting from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.com The mechanism is generally accepted to proceed through the formation of an α-amino nitrile intermediate. This intermediate then reacts further and undergoes cyclization to form the hydantoin ring. mdpi.com A proposed mechanism involves the cyclization of a urea (B33335) derivative formed in situ, which then forms the final hydantoin product. mdpi.com Mechanistic studies on the acid-catalyzed condensation of glyoxals and ureas suggest the reaction may proceed through a transient enol-type intermediate, where the enantiodetermining step is the selective protonation of the enol face. rsc.org

Elucidation of Alkylation Mechanisms at the N1-Position

Once the imidazolidine-2,4-dione ring is formed, the introduction of the tetradecyl group at the N1 position is typically achieved via an alkylation reaction using a suitable alkylating agent, such as 1-bromotetradecane (B124005) or 1-iodotetradecane. The mechanism of this N-alkylation step is crucial for understanding the reaction's kinetics and potential side reactions.

The alkylation of the hydantoin nitrogen is a nucleophilic substitution reaction. The two principal mechanisms for such reactions are the Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular) pathways. The choice between these pathways is dictated by several factors, including the structure of the alkylating agent (the substrate), the nature of the nucleophile, the leaving group, and the solvent. youtube.comyoutube.com

For the introduction of the 1-tetradecyl group using an agent like 1-bromotetradecane, the reaction overwhelmingly proceeds via an Sₙ2 mechanism .

Substrate Structure: 1-bromotetradecane is a primary alkyl halide. Primary alkyl halides are highly unreactive in Sₙ1 reactions because they would have to form a very unstable primary carbocation. masterorganicchemistry.commasterorganicchemistry.com Conversely, they are excellent substrates for Sₙ2 reactions because the carbon atom bearing the leaving group is sterically unhindered, allowing for easy backside attack by the nucleophile. youtube.comyoutube.com

Nucleophile: The nucleophile is the hydantoin anion, formed by deprotonation of the N-H bond at the N1 position with a suitable base. While the nitrogen is part of a ring, it is a reasonably strong nucleophile capable of participating in an Sₙ2 reaction.

Mechanism: The Sₙ2 reaction is a single, concerted step where the nucleophilic hydantoin anion attacks the electrophilic carbon of the 1-tetradecyl halide from the side opposite the leaving group (backside attack). Simultaneously, the carbon-leaving group bond breaks. youtube.com This concerted mechanism avoids the formation of a high-energy carbocation intermediate. masterorganicchemistry.com

An Sₙ1 pathway is highly disfavored. It would require the spontaneous departure of the bromide ion to form a primary tetradecyl carbocation, an energetically prohibitive step. masterorganicchemistry.com Therefore, the synthesis of 1-Tetradecylimidazolidine-2,4-dione relies on the principles of the Sₙ2 reaction for the N-alkylation step.

Table 1: Comparison of Sₙ1 and Sₙ2 Mechanisms for N1-Alkylation
FactorSₙ2 Pathway (Favored)Sₙ1 Pathway (Disfavored)
Substrate (Alkyl Halide)Primary (e.g., 1-bromotetradecane). Low steric hindrance.Requires stable carbocation (tertiary > secondary). Primary is highly unstable.
KineticsBimolecular. Rate = k[Hydantoin][Alkyl Halide].Unimolecular. Rate = k[Alkyl Halide].
MechanismSingle, concerted step (backside attack).Two steps, via a carbocation intermediate.
NucleophileFavored by strong nucleophiles.Weak nucleophiles are effective.
SolventFavored by polar aprotic solvents (e.g., DMF, Acetone).Favored by polar protic solvents (e.g., water, ethanol).

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. Theoretical modeling can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT): DFT calculations are frequently used to investigate reaction mechanisms, predict the stability of intermediates, and calculate the activation energies of transition states. researchgate.net For the synthesis of hydantoins, DFT could be used to compare the energy barriers for different proposed cyclization pathways, thereby determining the most plausible mechanism.

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are valuable for studying the conformational preferences of molecules and their dynamic behavior. acs.orgnih.gov MD simulations have been used to investigate the binding modes of imidazolidine-2,4-dione derivatives to biological targets, providing insight into their structure-activity relationships. nih.govnih.gov In the context of synthesis, these models can help understand how solvent molecules interact with reactants and influence the reaction pathway.

For the formation of this compound, theoretical modeling could elucidate the precise geometry of the Sₙ2 transition state during the N-alkylation step. It could also be used to model the enantiodetermining step in asymmetric syntheses of related hydantoins, explaining how a chiral catalyst can direct the reaction to form one enantiomer preferentially by stabilizing one transition state over another. rsc.org


Spectroscopic and Advanced Analytical Characterization of 1 Tetradecylimidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. By analyzing ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) NMR spectra, a full structural assignment of 1-Tetradecylimidazolidine-2,4-dione can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Analysis

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum can be divided into signals arising from the heterocyclic imidazolidine-2,4-dione ring and those from the N-1 tetradecyl chain.

The methylene (B1212753) protons on the C-5 position of the imidazolidine-2,4-dione ring are expected to appear as a singlet. The protons of the long alkyl chain will exhibit distinct signals: the terminal methyl group (CH₃) will appear as a triplet in the upfield region, the methylene group (N-CH₂) directly attached to the nitrogen atom will be a triplet shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen, and the remaining twelve methylene groups ((CH₂)₁₂) will overlap to form a broad multiplet in the typical aliphatic region.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0Singlet2HC₅-H₂ (Imidazolidine ring)
~3.4 - 3.6Triplet2HN-CH₂ (Tetradecyl chain)
~1.5 - 1.7Multiplet2HN-CH₂-CH₂ (Tetradecyl chain)
~1.2 - 1.4Multiplet22H-(CH₂)₁₁- (Tetradecyl chain)
~0.8 - 0.9Triplet3H-CH₃ (Tetradecyl chain)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy Analysis

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The key features will be the two downfield signals corresponding to the carbonyl carbons (C=O) of the dione (B5365651) functionality. nih.gov The C-5 methylene carbon of the ring will appear in the mid-field region. The fourteen carbons of the tetradecyl chain will produce a series of signals in the upfield aliphatic region, with the N-CH₂ carbon being the most downfield of the aliphatic signals due to its attachment to nitrogen.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Predicted Chemical Shift (δ ppm)Assignment
~170 - 175C-2 (C=O)
~155 - 160C-4 (C=O)
~45 - 50C-5 (CH₂)
~40 - 45N-CH₂ (Tetradecyl)
~22 - 32-(CH₂)₁₂- (Tetradecyl)
~14-CH₃ (Tetradecyl)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D-NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be crucial for confirming the connectivity of the tetradecyl chain. A cross-peak would be observed between the N-CH₂ protons and the adjacent CH₂ protons, which in turn would show a correlation to the next CH₂ group, and so on down the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~3.4-3.6 ppm would show a cross-peak to the carbon signal at ~40-45 ppm, confirming both as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. A key correlation expected for this compound would be between the protons of the N-CH₂ group of the tetradecyl chain and the two carbonyl carbons (C-2 and C-4) of the imidazolidine ring. This observation would definitively confirm that the tetradecyl chain is attached to the N-1 position.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorptions from the carbonyl groups and the long alkyl chain.

The most prominent features would be two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the dione ring. nih.gov Additionally, strong bands corresponding to the C-H stretching of the numerous methylene and methyl groups of the tetradecyl chain would be observed.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 - 3300N-H Stretch (if proton present at N-3)Amide
2850 - 2960C-H StretchAlkyl (CH₂, CH₃)
~1770 - 1780C=O Asymmetric StretchImide Carbonyl
~1700 - 1715C=O Symmetric StretchImide Carbonyl
~1465C-H BendAlkyl (CH₂)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₁₇H₃₂N₂O₂), the molecular weight is 296.45 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation pattern would be characteristic of a long-chain N-alkyl compound. The primary fragmentation pathway would likely involve cleavage of the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). A significant fragment would be expected from the loss of a C₁₃H₂₇ radical, leaving a characteristic base peak. Fragmentation of the imidazolidine-2,4-dione ring itself could also occur, yielding ions corresponding to the loss of CO or other small neutral molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon/FragmentInterpretation
296[M]⁺Molecular Ion
297[M+H]⁺Protonated Molecular Ion (ESI)
113[M - C₁₃H₂₇]⁺Loss of tridecyl radical from the chain (alpha-cleavage)
99[C₄H₅N₂O₂]⁺Fragment of the imidazolidine ring after chain loss
Variable[CₙH₂ₙ₊₁]⁺Various alkyl chain fragments

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is an essential tool for separating this compound from impurities, starting materials, or other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be considered, each with specific applications and limitations related to the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound due to its high resolving power and suitability for non-volatile and thermally sensitive compounds. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and detection.

Given the structure of this compound, which features a long, nonpolar tetradecyl chain and a polar imidazolidine-2,4-dione head group, a reversed-phase HPLC (RP-HPLC) method is most appropriate. bjbms.orgnih.gov In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.

Key Steps in Method Development:

Column Selection: An octadecyl silane (C18 or ODS) column is a common starting point for separating molecules with significant hydrophobic character. nih.gov The long alkyl chain of the analyte will have a strong affinity for the C18 stationary phase.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous component (like deionized water or a buffer) and an organic modifier (such as acetonitrile or methanol) is typically required. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the strongly retained analyte.

Detector Selection: The imidazolidine-2,4-dione moiety lacks a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection would likely be performed at a low UV wavelength (e.g., 200-220 nm). For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be coupled with the HPLC system.

Optimization: Fine-tuning of the mobile phase gradient, flow rate, and column temperature is performed to ensure good peak shape, resolution from impurities, and a reasonable run time.

A hypothetical, optimized RP-HPLC method for the analysis of this compound is summarized in the table below.

Table 1: Hypothetical HPLC Method Parameters

Parameter Condition Rationale
Chromatographic Mode Reversed-Phase (RP-HPLC) Suitable for compounds with both polar and nonpolar moieties.
Stationary Phase C18 (Octadecyl Silane), 5 µm particle size, 250 x 4.6 mm Provides strong hydrophobic retention for the C14 alkyl chain. nih.govnih.gov
Mobile Phase A: Water; B: Acetonitrile Common solvents for RP-HPLC offering good separation efficiency.
Elution Mode Gradient Necessary to elute the strongly retained analyte in a reasonable time with good peak shape.
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B Starts with a more polar mobile phase and increases organic content to elute the nonpolar analyte.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. nih.gov
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 210 nm or ELSD/MS The carbonyl groups in the ring allow for low-wavelength UV detection; ELSD or MS offers universal detection for compounds lacking strong chromophores.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to its high molecular weight (310.48 g/mol ) and the presence of the polar imidazolidine-2,4-dione ring, this compound itself has a very low volatility and is not amenable to direct GC analysis. researchgate.net Attempts to analyze it directly would likely result in thermal decomposition within the GC inlet rather than volatilization.

While GC is not suitable for the parent compound, it could be applicable in a limited capacity for related analyses:

Analysis of Volatile Precursors: GC could be used to assess the purity of more volatile starting materials used in the synthesis of this compound, such as 1-bromotetradecane (B124005) or other alkylating agents.

Detection of Volatile Impurities: It may be used to detect and quantify small, volatile impurities or byproducts that could be present in a sample of the final compound.

Pyrolysis-GC-MS: In this specialized technique, the compound is intentionally decomposed at a high temperature (pyrolyzed), and the resulting volatile fragments are separated by GC and identified by mass spectrometry. This could provide structural information but is a destructive method not used for purity assessment.

For direct analysis of long-chain alkyl compounds by GC, a derivatization step is often necessary to increase volatility and thermal stability. researchgate.net However, there are no standard, documented derivatization procedures for N-alkylimidazolidinediones for GC analysis.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, a search of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound.

Were a single crystal of sufficient quality to be grown and analyzed, the resulting data would provide invaluable structural insights. The analysis would yield a set of crystallographic parameters that define the unit cell—the basic repeating block of the crystal lattice. This information would be presented in a standardized format, as exemplified in the hypothetical data table below.

Table 2: Hypothetical X-ray Crystallography Data (Data Not Currently Available)

Parameter Expected Data Description
Chemical Formula C17H30N2O2 The elemental composition of the molecule.
Formula Weight 310.48 g/mol The molar mass of the compound.
Crystal System e.g., Monoclinic, Orthorhombic The classification of the crystal based on its symmetry.
Space Group e.g., P2₁/c, P-1 A specific description of the symmetry elements within the crystal.
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å The lengths of the edges of the unit cell.
α = [value] °, β = [value] °, γ = [value] ° The angles between the edges of the unit cell.
Volume (V) [value] ų The volume of the unit cell.
Z [value] The number of molecules per unit cell.

| Calculated Density (ρ) | [value] g/cm³ | The theoretical density of the crystal. |

This data would allow for the visualization of the molecule's solid-state conformation, including the planarity of the imidazolidine-2,4-dione ring and the extended or folded conformation of the tetradecyl chain. Furthermore, it would reveal how the molecules pack together, highlighting intermolecular forces like hydrogen bonding (between the N-H group and carbonyl oxygens of adjacent molecules) and van der Waals interactions (between the long alkyl chains) that govern the crystal's stability.

Theoretical and Computational Investigations of 1 Tetradecylimidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of a molecule. For 1-Tetradecylimidazolidine-2,4-dione, these methods can provide a detailed understanding of the imidazolidine-2,4-dione ring's characteristics and the influence of the long alkyl substituent.

Density Functional Theory (DFT) Studies on Imidazolidine Ring Conformations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. DFT studies on the imidazolidine-2,4-dione ring are expected to reveal a nearly planar conformation, with slight puckering to minimize steric strain. The attachment of the tetradecyl chain at the N1 position is not anticipated to significantly distort the ring's core structure. However, the interaction between the initial methylene (B1212753) groups of the alkyl chain and the carbonyl group at C2 could influence the local geometry.

Computational studies on various imidazolidine-2,4-dione derivatives have shown that the keto-enol tautomerism is a key aspect of their chemistry, with the diketo form generally being the most stable. edu.krd For this compound, the diketo tautomer is predicted to be the energetically favored form.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions. For this compound, the MEP analysis is predicted to show the most negative potential (red regions) localized around the oxygen atoms of the two carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen (N3) and the methylene group adjacent to the ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. pcbiochemres.com

The long, nonpolar tetradecyl chain would be characterized by a neutral potential (green region), highlighting its hydrophobic nature. This distinct separation of polar and nonpolar regions underscores the amphiphilic character of the molecule.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl groups (n → π* interactions). These interactions are responsible for the stabilization of the planar ring structure.

The analysis would also quantify the charge distribution, confirming the high negative charge on the oxygen atoms and the positive charges on the carbonyl carbons. The bond between the N1 atom and the first carbon of the tetradecyl chain would be a standard sigma bond with predictable electronic characteristics.

Conformational Analysis and Energy Minimization Studies of the Alkyl Chain and Ring System

The conformational flexibility of this compound is primarily dictated by the long tetradecyl chain. Conformational analysis and energy minimization studies would aim to identify the most stable three-dimensional arrangements of the molecule. The imidazolidine-2,4-dione ring itself is relatively rigid. nih.gov

The tetradecyl chain, with its numerous C-C single bonds, can adopt a vast number of conformations. Energy minimization studies are expected to show that the most stable conformation is an extended, all-trans (anti-periplanar) arrangement of the alkyl chain, which minimizes steric hindrance. However, in different environments, such as in solution or within a biological membrane, folded or bent conformations could become energetically accessible. The interaction of the polar head group (the imidazolidine-2,4-dione ring) with its environment will significantly influence the preferred conformation of the hydrophobic tail.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of a compound. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: Calculations would predict the chemical shifts for all hydrogen and carbon atoms in the molecule. The protons on the imidazolidine ring would have distinct shifts compared to those on the alkyl chain. The carbon atoms of the carbonyl groups would show characteristic downfield shifts in the ¹³C NMR spectrum.

Infrared (IR) Frequencies: The predicted IR spectrum would show strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the ring. C-N stretching and N-H bending vibrations would also be identifiable. The long alkyl chain would contribute characteristic C-H stretching and bending vibrations.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the maximum absorption wavelength (λmax). The imidazolidine-2,4-dione chromophore would be responsible for the primary electronic absorptions.

Spectroscopic Parameter Predicted Value Range
¹H NMR (ring CH₂) 3.5 - 4.0 ppm
¹³C NMR (C=O) 150 - 180 ppm
IR (C=O stretch) 1700 - 1780 cm⁻¹
UV-Vis (λmax) 200 - 240 nm

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility (if applicable)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and flexibility of this compound over time, particularly in a simulated biological environment like a lipid bilayer. rsc.orgresearchgate.net Given its amphiphilic nature, with a polar head group and a long nonpolar tail, MD simulations would be highly applicable.

Simulations would likely show the imidazolidine-2,4-dione head group orienting itself towards a polar environment (like water), while the hydrophobic tetradecyl tail would seek to minimize contact with water by interacting with other nonpolar molecules or inserting into a hydrophobic environment like a membrane. rsc.orgresearchgate.netnsf.govnih.govnih.gov The simulations would also reveal the flexibility of the alkyl chain, showing transitions between different conformational states. Such studies are crucial for understanding how this molecule might interact with and permeate biological membranes.

Simulation Parameter Predicted Observation
Alkyl Chain Conformation Predominantly extended, with transient gauche conformations
Head Group Orientation Towards polar solvent/environment
Tail Orientation Towards nonpolar environment/away from polar solvent
Overall Flexibility High flexibility in the alkyl chain, low flexibility in the ring

Studies of Intermolecular Interactions and Self-Assembly Propensities in Non-Aqueous Environments

The behavior of this compound in non-aqueous solvents is governed by a delicate interplay of intermolecular forces. These interactions dictate not only the solubility and stability of individual molecules but also their propensity to form ordered supramolecular structures. Computational modeling, including molecular dynamics simulations and quantum chemical calculations, offers a powerful tool to predict and analyze these phenomena at the molecular level.

Intermolecular Interactions:

The primary intermolecular interactions involving this compound are:

Hydrogen Bonding: The hydantoin (B18101) ring possesses both hydrogen bond donors (the N-H group at the 3-position) and hydrogen bond acceptors (the two carbonyl oxygens). In non-aqueous solvents, particularly those that are non-polar or weakly polar, these groups can form strong, directional hydrogen bonds with neighboring molecules. Quantum chemical calculations on similar heterocyclic systems have shown that such hydrogen bonds play a significant role in the formation of dimers and larger aggregates. The strength and geometry of these bonds can be computationally predicted, providing insight into the preferred orientation of molecules in an assembly.

Dipole-Dipole Interactions: The hydantoin headgroup has a significant dipole moment due to the polar carbonyl and amide groups. In polar aprotic solvents, these dipole-dipole interactions can influence the orientation and association of the molecules.

Self-Assembly Propensities:

The amphiphilic nature of this compound—having a distinct polar head and a nonpolar tail—strongly suggests a propensity for self-assembly in non-aqueous solvents. The specific morphology of the resulting aggregates is dependent on factors such as the solvent polarity, temperature, and concentration of the solute.

In non-polar organic solvents, the dominant driving force for self-assembly is the interaction between the polar hydantoin headgroups. This leads to the formation of reverse micelles , where the hydantoin rings form a polar core, shielded from the non-polar solvent by the outward-extending tetradecyl chains. The aggregation process is typically cooperative, and a critical aggregation concentration (CAC) is expected, above which the formation of these supramolecular structures becomes thermodynamically favorable.

Molecular dynamics simulations of similar amphiphilic molecules in non-polar solvents have demonstrated the spontaneous formation of such aggregates. These simulations can provide detailed information on the size, shape, and internal structure of the micelles, as well as the dynamics of their formation and disassembly.

Theoretical Predictions and Data:

ParameterComputational MethodPredicted Significance for this compound
Hydrogen Bond Energy Quantum Chemistry (e.g., DFT)High, indicating strong association of hydantoin headgroups.
Dimerization Energy Quantum Chemistry (e.g., DFT)Favorable, suggesting a tendency to form dimers as a first step towards aggregation.
Dipole Moment Quantum Chemistry (e.g., DFT)Significant, influencing orientation in polar solvents.
Critical Aggregation Concentration (CAC) Molecular Dynamics (MD) SimulationsDependent on solvent; expected to be low in non-polar solvents.
Aggregate Morphology Molecular Dynamics (MD) SimulationsLikely reverse micelles in non-polar solvents; potentially lamellar or other phases at higher concentrations.
Radius of Gyration of Aggregates Molecular Dynamics (MD) SimulationsProvides information on the size and compactness of the self-assembled structures.
Solvation Free Energy MD with Free Energy CalculationsDetermines the solubility and partitioning behavior in different solvents.

This table is generated based on theoretical principles and data from analogous systems, as direct computational results for this compound are not available in the cited literature.

Structure Reactivity Relationship Srr and Non Functional Structural Investigations of 1 Tetradecylimidazolidine 2,4 Dione

Influence of the N-Tetradecyl Chain on Ring Conformation and Stereoelectronic Effects

The conformation of the five-membered imidazolidine-2,4-dione ring is subtly influenced by the nature of its substituents. While the ring itself is nearly planar, slight puckering can occur. The presence of a long, flexible N-tetradecyl chain introduces significant steric bulk and lipophilicity, which can impact the conformational preferences of the entire molecule.

The tetradecyl chain, due to its length and flexibility, can adopt numerous conformations in solution. These conformations can sterically interact with the hydantoin (B18101) ring and influence the orientation of substituents at other positions, should they be present. In the solid state, the alkyl chain is likely to adopt a more ordered, extended conformation to maximize van der Waals interactions, which could influence the crystal packing of the molecule.

Stereoelectronic effects play a crucial role in determining the geometry and reactivity of the hydantoin ring. These effects arise from the interaction of electron orbitals. In 1-tetradecylimidazolidine-2,4-dione, key stereoelectronic interactions include:

n → π* Interactions: The lone pairs on the nitrogen and oxygen atoms can interact with the antibonding orbitals (π*) of the carbonyl groups. These interactions contribute to the planarity and stability of the amide bonds within the ring.

Hyperconjugation: Interactions between the C-H bonds of the tetradecyl chain and the orbitals of the hydantoin ring can occur, although these are generally weaker effects.

The long alkyl chain primarily exerts its influence through steric hindrance rather than strong electronic effects, as it is an electron-donating group through induction but this effect diminishes rapidly with distance from the ring. The steric bulk of the tetradecyl group can influence the approach of reagents to the N-1 side of the ring.

Table 1: Predicted Conformational Data for 1-Alkylimidazolidine-2,4-diones Note: This data is illustrative and based on computational modeling of analogous structures. Actual experimental values for this compound may vary.

N-Alkyl SubstituentPredicted Ring Puckering Amplitude (Å)Dihedral Angle (C5-N1-C2-O2) (°)Calculated Dipole Moment (Debye)
Methyl0.05175.23.8
Ethyl0.06174.83.9
Butyl0.08173.54.1
Octyl0.10172.14.3
Tetradecyl 0.12 170.9 4.5

Impact of Alkyl Chain Length on Chemical Reactivity and Selectivity Towards Non-Biological Reagents

The chemical reactivity of the imidazolidine-2,4-dione ring is centered around its acidic N-H proton (at the N-3 position in the 1-substituted isomer), the two carbonyl groups, and the methylene (B1212753) group at C-5 (if unsubstituted). The length of the N-1 alkyl chain can modulate this reactivity primarily through steric and solubility effects.

Steric Hindrance: The bulky tetradecyl group at N-1 can sterically hinder the approach of reagents to the N-1 nitrogen and the adjacent C-2 carbonyl group. This effect would be more pronounced with bulky reagents.

Solubility: The long alkyl chain significantly increases the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents and decreasing its solubility in polar solvents. This can have a profound impact on reaction kinetics, as the choice of solvent can influence the effective concentration of reactants and the stability of transition states.

Electronic Effects: The electron-donating nature of the alkyl group can slightly increase the electron density on the N-1 nitrogen, potentially affecting its nucleophilicity if it were not already part of an amide linkage. However, the more significant electronic influence is on the acidity of the remaining N-H proton at the N-3 position.

In reactions involving deprotonation at N-3 followed by alkylation, the length of the N-1 alkyl chain is not expected to have a major electronic influence on the acidity of the N-3 proton. However, the increased steric bulk may slightly decrease the rate of reaction with bulky electrophiles.

Table 2: Hypothetical Relative Reaction Rates for N-3 Alkylation of 1-Alkylimidazolidine-2,4-diones with a Bulky Electrophile Note: This data is illustrative and based on general principles of chemical kinetics. It serves to demonstrate the potential impact of increasing alkyl chain length.

N-Alkyl SubstituentRelative Rate (krel)
Methyl1.00
Ethyl0.95
Butyl0.88
Octyl0.80
Tetradecyl 0.72

Correlations between Structural Features and Intrinsic Chemical Stability (e.g., against chemical degradation)

The intrinsic chemical stability of this compound is influenced by its susceptibility to degradation pathways such as hydrolysis. The hydantoin ring contains two amide-like linkages, which can be susceptible to cleavage under acidic or basic conditions.

The presence of the long N-tetradecyl chain can affect the stability in several ways:

Hydrophobicity: The increased lipophilicity imparted by the tetradecyl chain can reduce the molecule's accessibility to aqueous acidic or basic solutions, thereby slowing down the rate of hydrolysis. This can be viewed as a "protective" effect, where the alkyl chain shields the polar hydantoin ring from the aqueous environment.

Steric Shielding: The tetradecyl group may offer some steric protection to the adjacent C-2 carbonyl group from nucleophilic attack, although this effect is likely to be modest for a small nucleophile like a hydroxide ion.

Under harsh acidic or basic conditions, hydrolysis of the amide bonds can lead to ring-opening, ultimately forming an N-tetradecyl-substituted amino acid derivative and ammonia. The rate of this degradation would be dependent on factors such as pH, temperature, and the presence of catalysts.

Modulation of Protonation/Deprotonation Equilibria and Site-Specific Reactivity of Ring Nitrogens and Carbonyls

The imidazolidine-2,4-dione ring possesses two nitrogen atoms, N-1 and N-3. In this compound, N-1 is alkylated, leaving the proton on N-3 as the most acidic site. The pKa of the N-3 proton in hydantoins is typically in the range of 8-10. The electron-donating tetradecyl group at N-1 would be expected to slightly increase the basicity (decrease the acidity) of the N-3 proton compared to an unsubstituted hydantoin, but this effect is generally small for alkyl groups.

Deprotonation: The N-3 position is the primary site of deprotonation in the presence of a base. The resulting anion is stabilized by resonance delocalization over the N-C-O system. This deprotonation is a key step in many synthetic modifications of the hydantoin ring.

Protonation: Under strongly acidic conditions, protonation is most likely to occur at one of the carbonyl oxygen atoms, as the lone pairs on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl groups, making them less basic.

The site-specific reactivity of the carbonyl groups is also of interest. The C-4 carbonyl is generally more electrophilic than the C-2 carbonyl in N-1 substituted hydantoins due to the electronic influence of the adjacent N-3 proton. However, the steric hindrance from the N-1 tetradecyl chain could make the C-2 carbonyl less accessible to bulky nucleophiles.

Methodologies for Quantifying Structural Perturbations and Their Chemical Consequences

Several experimental and computational techniques can be employed to quantify the structural and electronic perturbations induced by the N-tetradecyl chain and to correlate these with the chemical reactivity of this compound.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the planarity of the hydantoin ring. It can also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are influenced by the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁵N) in various solvents can provide insights into the solution-state conformation and dynamics of the molecule. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between the tetradecyl chain and the hydantoin ring protons, offering clues about the preferred solution conformation.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the geometry, conformational energies, and electronic properties of this compound. These calculations can predict parameters such as bond lengths, angles, dihedral angles, and charge distributions, which can be correlated with experimental data. Computational methods can also be used to model reaction pathways and transition states, providing insights into reactivity and selectivity.

Linear Free-Energy Relationships (LFERs): While more commonly applied to aromatic systems (e.g., the Hammett equation), the principles of LFERs can be adapted to study the effect of the alkyl chain length on reaction rates and equilibrium constants. By comparing the reactivity of a series of 1-alkylimidazolidine-2,4-diones with varying alkyl chain lengths, one could quantify the steric and electronic contributions of the alkyl group.

Advanced Applications and Future Research Directions of 1 Tetradecylimidazolidine 2,4 Dione in Chemical Science

Role as a Sophisticated Building Block in Complex Organic Synthesis

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a well-established pharmacophore and a versatile synthetic intermediate. The presence of the long tetradecyl chain on the nitrogen atom of this ring system in 1-Tetradecylimidazolidine-2,4-dione introduces a lipophilic character that can be strategically exploited in organic synthesis. This long alkyl chain can enhance solubility in nonpolar organic solvents, facilitating reactions that are otherwise challenging to perform with more polar, unsubstituted imidazolidine-2,4-diones.

Furthermore, the imidazolidine-2,4-dione ring itself contains multiple reactive sites. The secondary amine proton can be deprotonated to generate a nucleophile, allowing for further functionalization at the N-3 position. The methylene (B1212753) group at the C-5 position is flanked by two carbonyl groups, making its protons acidic and amenable to a variety of condensation reactions, such as the Knoevenagel condensation. The introduction of the tetradecyl group can influence the reactivity and selectivity of these transformations through steric and electronic effects, offering a handle for fine-tuning synthetic outcomes.

The general synthetic accessibility of N-alkylated imidazolidine-2,4-diones suggests that a variety of analogues of This compound could be prepared, each serving as a specialized building block for the synthesis of complex target molecules with tailored lipophilicity.

Potential in Supramolecular Chemistry and Engineered Self-Assembly Systems

The most promising applications for This compound likely lie in the realm of supramolecular chemistry. Its amphiphilic structure, characterized by a hydrophilic head (the imidazolidine-2,4-dione ring) and a hydrophobic tail (the tetradecyl chain), is the archetypal design for molecules that undergo self-assembly in solution.

Depending on the solvent environment and concentration, This compound could spontaneously organize into a variety of ordered structures:

Micelles: In aqueous media, it is conceivable that these molecules would form micelles, with the tetradecyl tails aggregating to form a nonpolar core, shielded from the water by the polar imidazolidine-2,4-dione head groups. These structures could serve as nanoreactors or as vehicles for the solubilization of hydrophobic substances.

Vesicles: At appropriate concentrations, bilayer vesicles or liposomes could form, encapsulating an aqueous compartment. Such vesicles could have applications in drug delivery or as simple models for biological membranes.

Liquid Crystals: The analogous structures of long-chain dialkylimidazolium salts are known to exhibit liquid crystalline phases. rsc.org This suggests that This compound , with its long alkyl chain, could also form thermotropic or lyotropic liquid crystalline phases. These ordered, yet fluid, states are of great interest for applications in materials science and as organized reaction media.

The hydrogen bonding capabilities of the imidazolidine-2,4-dione ring, specifically the N-H proton and the carbonyl oxygens, would play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architectures.

Exploration in Novel Catalyst or Ligand Design for Organic Transformations

The structure of This compound also lends itself to potential applications in catalysis. The imidazolidine-2,4-dione moiety can be modified to incorporate catalytically active sites. For instance, the nitrogen or carbon atoms of the ring could potentially coordinate with metal centers, making the molecule a ligand in organometallic catalysis.

The long tetradecyl chain could impart unique properties to such a catalyst system. It could, for example, enable catalysis in nonpolar media or at the interface of two immiscible phases (phase-transfer catalysis). The self-assembly of the catalyst into micelles could also create a unique microenvironment around the catalytic center, potentially influencing the rate and selectivity of a reaction. While specific catalytic applications of This compound have not yet been reported, the broader class of imidazolidinones has been explored in asymmetric catalysis.

Computational Design and Optimization for Tailored Chemical Properties

Computational chemistry offers a powerful tool for predicting and understanding the properties of molecules like This compound before engaging in extensive experimental work. Molecular modeling techniques can be employed to:

Predict Self-Assembly Behavior: Simulations can provide insights into the critical micelle concentration and the morphology of the aggregates formed by the molecule in different solvents.

Analyze Conformational Preferences: The flexibility of the tetradecyl chain and its interaction with the imidazolidine-2,4-dione ring can be studied to understand the molecule's three-dimensional structure.

Guide Synthetic Modifications: Computational methods can be used to predict how changes to the molecular structure, such as altering the length of the alkyl chain or introducing substituents on the ring, would affect its properties. This allows for the in-silico design of analogues with optimized characteristics for specific applications.

While specific computational studies on This compound are not yet prevalent in the literature, the foundational principles of molecular dynamics and quantum mechanics can be readily applied to explore its potential.

Development of High-Throughput Synthesis and Characterization Methods for Analogues

To fully explore the potential of this class of molecules, the development of high-throughput methods for the synthesis and screening of a library of analogues would be highly beneficial. By systematically varying the length of the alkyl chain and introducing a diverse range of substituents at other positions of the imidazolidine-2,4-dione ring, a vast chemical space can be explored.

Automated synthesis platforms could be adapted for the key chemical transformations involved in the preparation of these compounds. Following synthesis, high-throughput screening techniques could be employed to rapidly assess the properties of the resulting library of molecules, for instance, their ability to form micelles, their catalytic activity, or their biological effects. This combinatorial approach would accelerate the discovery of new derivatives with enhanced performance for specific applications.

Conclusion

Synthesis of Key Research Findings on 1-Tetradecylimidazolidine-2,4-dione

This compound is a heterocyclic compound featuring a five-membered ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. The nitrogen at position 1 is substituted with a long alkyl chain, the tetradecyl group (C₁₄H₂₉). While specific research exclusively focused on this compound is limited, a significant body of research on N-substituted imidazolidine-2,4-diones (also known as hydantoins) provides a strong basis for understanding its chemical behavior and potential applications.

The synthesis of N-substituted imidazolidine-2,4-diones can be achieved through various established methods. A common approach involves the alkylation of the imidazolidine-2,4-dione core. This can be accomplished by reacting the parent heterocycle with a tetradecyl halide (e.g., 1-bromotetradecane) in the presence of a base. Another versatile method is the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of an N-tetradecyl amino acid with an isocyanate, followed by acid-catalyzed cyclization, can yield the desired product. More advanced, one-pot synthesis methodologies have also been developed for creating highly substituted imidazolidine-2,4-diones, which could be adapted for the synthesis of the tetradecyl derivative. organic-chemistry.orgresearchgate.netnih.govmdpi.com

The introduction of a long lipophilic tetradecyl chain at the N-1 position is expected to significantly influence the physicochemical properties of the molecule. The long alkyl chain will impart a strong hydrophobic character, making the compound highly soluble in nonpolar organic solvents and lipids, while reducing its solubility in aqueous media. This property is crucial for its potential interaction with biological membranes and lipophilic binding sites in enzymes and receptors. Studies on other long-chain substituted heterocyclic compounds have shown that the alkyl chain length can affect their self-assembly properties, leading to the formation of micelles or other aggregates in solution. nih.gov

Contributions to the Broader Field of Imidazolidine Chemistry and N-Substituted Heterocycles

The study of this compound and similar long-chain N-substituted heterocycles contributes significantly to several areas of chemical science:

Understanding Structure-Property Relationships: The tetradecyl group serves as a valuable tool for systematically investigating the impact of lipophilicity on the chemical and physical properties of the imidazolidine-2,4-dione scaffold. By comparing its properties to analogues with shorter or branched alkyl chains, researchers can develop a deeper understanding of how the size and nature of the N-substituent influence solubility, crystallinity, and intermolecular interactions. researchgate.net

Development of Novel Amphiphiles: The amphiphilic nature of this compound, with its polar heterocyclic head group and nonpolar alkyl tail, makes it a candidate for applications in materials science. Such molecules can act as surfactants, gelling agents, or components of liquid crystals. The study of their self-assembly behavior contributes to the design of new functional materials with tailored properties.

Probing Biological Systems: The long alkyl chain can facilitate the transport of the imidazolidine-2,4-dione moiety across biological membranes. This makes such compounds useful as probes to study biological processes occurring within the lipid bilayer or to deliver the heterocyclic core to intracellular targets. The imidazolidine-2,4-dione ring itself is a well-known pharmacophore found in a variety of bioactive molecules. nih.govnih.govnih.gov

The broader class of N-substituted heterocycles is of immense importance in medicinal chemistry and drug discovery. The imidazolidine-2,4-dione core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netajchem-a.com By modifying the N-substituent, chemists can fine-tune the pharmacological properties of these molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

Identification of Remaining Research Challenges and Future Directions in Pure Chemical Science

Despite the foundational knowledge available on N-substituted imidazolidine-2,4-diones, several research challenges and exciting future directions remain, particularly concerning long-chain derivatives like this compound.

Research Challenges:

Synthesis and Purification: While general synthetic routes exist, achieving high yields and purity for long-chain N-alkylated heterocycles can be challenging. The high lipophilicity of the product can complicate purification by traditional methods like crystallization or silica (B1680970) gel chromatography. The development of more efficient and scalable synthetic and purification protocols is an ongoing need. organic-chemistry.org

Detailed Physicochemical Characterization: A thorough investigation of the solid-state properties (e.g., polymorphism, crystal packing) and solution-state behavior (e.g., aggregation, critical micelle concentration) of this compound is needed. Such studies are crucial for understanding its material properties and for formulating it for various applications.

Understanding Conformational Dynamics: The long, flexible tetradecyl chain can adopt numerous conformations, which can influence the molecule's interaction with its environment. Detailed conformational analysis using a combination of experimental techniques (e.g., NMR spectroscopy) and computational modeling is required to understand its dynamic behavior.

Future Directions:

Exploration of Self-Assembly and Nanomaterials: A key future direction is the systematic study of the self-assembly of this compound and its analogues in different solvents. This could lead to the discovery of novel gels, vesicles, or other nanostructures with potential applications in drug delivery, catalysis, or materials science.

Development of Functional Materials: The unique amphiphilic structure of this compound could be exploited to create new functional materials. For example, it could be incorporated into polymers to modify their surface properties or used to create ordered thin films with specific electronic or optical properties.

Probing Interfacial Phenomena: The tendency of this compound to accumulate at interfaces could be harnessed to study and modify interfacial phenomena. This includes applications in areas such as emulsion stabilization, corrosion inhibition, and as a phase-transfer catalyst.

Systematic Biological Evaluation: While this article focuses on pure chemical science, a logical extension would be the systematic evaluation of the biological activity of a series of long-chain N-substituted imidazolidine-2,4-diones. This could reveal new structure-activity relationships and potentially lead to the discovery of novel therapeutic agents. nih.govresearchgate.net

Q & A

Q. How can resistance mechanisms (e.g., in cancer or microbial models) be investigated for this compound?

  • Methodological Answer :
  • CRISPR-Cas9 Screening : Knock out candidate genes (e.g., ABC transporters) in resistant cell lines to identify efflux pump dependencies .
  • Metabolomic Profiling : Compare metabolite levels (e.g., ATP or glutathione) in sensitive vs. resistant strains to uncover metabolic adaptations .

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